N-(3-methoxypropyl)-2-methylbenzamide
Overview
Description
N-(3-methoxypropyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.125928785 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
N-(3-methoxypropyl)-2-methylbenzamide derivatives have been synthesized and evaluated for their antibacterial properties, particularly targeting the bacterial cell division protein FtsZ. These compounds have shown potent antistaphylococcal activity with improved pharmaceutical properties, highlighting their potential as novel antibacterial agents with enhanced efficacy and drug-like characteristics (Haydon et al., 2010).
Catalytic Applications
The compound has also found application in catalysis, particularly in Rh(III)-catalyzed reactions. It has been used in directed C-H olefination processes, demonstrating its role as an oxidizing directing group. This has led to mild, efficient, and versatile methodologies for the selective formation of valuable chemical structures, showcasing the compound's utility in organic synthesis (Rakshit et al., 2011).
Material Science
In the realm of material science, this compound and its derivatives have been utilized in the development of controlled-release pharmaceutical formulations. The use of 3D printing technology to create bilayer tablets capable of controlled drug release is a notable application. This approach offers the potential for customizable drug delivery systems, providing a novel method for the formulation of pharmaceuticals (Khaled et al., 2014).
Neuropharmacology
Furthermore, the compound's structure has been leveraged in neuropharmacology to design and evaluate novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in the brain. This application underscores the compound's potential in aiding the diagnosis and study of neurological disorders (Toyohara et al., 2013).
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-6-3-4-7-11(10)12(14)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEYHLVDUPJQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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